molecular formula C8H14ClN B2592076 (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride CAS No. 2375248-00-1

(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride

Cat. No. B2592076
CAS RN: 2375248-00-1
M. Wt: 159.66
InChI Key: WJRPACMRQVNRHF-KZYPOYLOSA-N
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Description

“(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride” is likely a derivative of cyclohexane, which is a six-membered ring compound. The “1R,3S” notation indicates the configuration of the chiral centers in the molecule. The “ethynyl” group attached at the 3rd position is a carbon-carbon triple bond, and the “amine” at the 1st position indicates a nitrogen-containing group. The “hydrochloride” likely refers to the salt form of the compound, which is common for amine-containing compounds to increase their stability and solubility .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclohexane ring, followed by the introduction of the ethynyl and amine groups at the appropriate positions. The stereochemistry would need to be carefully controlled to ensure the correct “1R,3S” configuration .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclohexane ring, with the ethynyl and amine groups attached. The “1R,3S” configuration would result in a specific three-dimensional arrangement of these groups around the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the ethynyl and amine groups. The ethynyl group could potentially undergo addition reactions, while the amine could engage in a variety of reactions, including acid-base and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar amine group and the hydrochloride salt form could enhance its solubility in polar solvents .

Scientific Research Applications

Environmental Exposure and Biomarkers

  • A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults highlights the use of specific oxidative metabolites as potential biomarkers for DINCH exposure assessment, even at environmental exposure levels (Silva et al., 2013).

Chemical Exposure and Health Effects

  • Research on the effect of diet on serum albumin and hemoglobin adducts of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP) in humans reveals how dietary habits can significantly influence the formation of chemical adducts, which has implications for understanding exposure and internal doses of heterocyclic amines possibly involved in carcinogenesis (Magagnotti et al., 2000).

Occupational Exposure and Health Risks

  • A study on occupational risk factors for renal cell carcinoma through exposure to various chemicals, including aromatic amines, polycyclic aromatic hydrocarbons (PAH), and chlorinated hydrocarbons, underscores the importance of assessing workplace exposures to mitigate health risks (Pesch et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many amine-containing compounds act as bases or nucleophiles in chemical reactions, or as ligands for metal ions in biological systems .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices. Specific safety and hazard information would depend on the properties of the compound .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a synthetic intermediate in the production of other compounds, or its potential biological activity. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

(1R,3S)-3-ethynylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,7-8H,3-6,9H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPACMRQVNRHF-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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